3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl
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Overview
Description
3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl is an intriguing fluorinated biphenyl compound. Its complex structure contributes to its unique physical and chemical properties, making it a topic of interest for researchers in various fields.
Preparation Methods
Synthetic routes and reaction conditions: : This compound can be synthesized through a multi-step process involving the selective fluorination of biphenyl derivatives, followed by the introduction of the bicyclohexyl group. The reaction conditions typically involve the use of strong bases and fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial production methods: : For industrial production, methods are scaled to accommodate larger quantities. This often involves optimizing reaction conditions to ensure high yield and purity while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of reactions: : The compound undergoes various reactions including substitution, addition, and oxidative processes. The presence of fluorine atoms can influence these reactions, often enhancing reactivity due to electron-withdrawing effects.
Common reagents and conditions: : Common reagents include strong bases like sodium hydride (NaH), nucleophiles for substitution reactions, and oxidizing agents for oxidative reactions. Conditions typically involve controlled temperatures and solvent environments to manage reactivity and selectivity.
Major products formed: : Depending on the reactions, major products can include further fluorinated biphenyl derivatives, functionalized bicyclohexyl compounds, and a range of substituted aromatic compounds.
Scientific Research Applications
3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl has applications in:
Chemistry: : It serves as a building block for synthesizing more complex fluorinated organic compounds.
Biology and Medicine: : Potentially useful in developing fluorinated analogs of biologically active compounds, impacting drug design and efficacy.
Industry: : Its unique properties are explored in materials science, particularly in developing advanced polymers and liquid crystal displays.
Mechanism of Action
The compound's effects are largely influenced by the fluorine atoms and the bicyclohexyl group. The fluorine atoms can participate in hydrogen bonding and alter electronic properties, while the bicyclohexyl group can impact steric interactions. These factors collectively influence the compound's behavior in reactions and interactions with other molecules.
Comparison with Similar Compounds
Comparison with other fluorinated biphenyls: : While many fluorinated biphenyls exist, this specific compound's combination of fluorine atoms and the bicyclohexyl group distinguishes it, providing unique reactivity and stability.
Similar compounds
3,4-Difluorobiphenyl
3,5-Difluoro-4'-methylbiphenyl
4,4'-Difluorobiphenyl
These comparisons highlight 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl's unique characteristics, setting it apart from its analogs.
Hope this satisfies your curiosity about this intricate compound!
Properties
IUPAC Name |
1,2,3-trifluoro-5-[4-[4-(4-pentylcyclohexyl)cyclohexyl]phenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37F3/c1-2-3-4-5-20-6-8-21(9-7-20)22-10-12-23(13-11-22)24-14-16-25(17-15-24)26-18-27(30)29(32)28(31)19-26/h14-23H,2-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGFJCGJXSZYHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609011 |
Source
|
Record name | 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137529-43-2 |
Source
|
Record name | 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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